![molecular formula C20H26N4OS B1229045 1-cyclohexyl-3-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)thiourea](/img/structure/B1229045.png)
1-cyclohexyl-3-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)thiourea
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Overview
Description
1-cyclohexyl-3-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)thiourea is a member of quinazolines.
Scientific Research Applications
Synthesis and Biological Activity
The compound has been part of a series exploring azepino[2,1-b]quinazolones, where variations at Rings A and B have been studied for their antitussive activity. One such compound, C-3, showed significant antitussive effects compared to codeine, indicating the potential therapeutic relevance of these compounds in cough-related treatments (Nepali et al., 2011).
Regioselectivity in the cyclization of similar compounds with α-bromoketone has been studied. Quantum chemical calculations and physico-chemical studies suggested that the cyclization reaction of 1-ethyl-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-а]azepin-3-yl)phenyl]thiourea is regioselective, resulting in the formation of more thermodynamically stable isomers. This research is significant for understanding the structural formation of such compounds and their potential therapeutic applications (Perekhoda et al., 2017).
Photochemical Synthesis and Environmental Impact
- Studies on the photochemical synthesis of related compounds, like methyl 12-oxo-6,12-dihydroazepino[2,1-b]quinazolines, show that water content in the reaction mixture can significantly influence yields. Understanding these reactions is crucial for optimizing manufacturing processes and assessing the environmental impact of synthesis methods (Budruev et al., 2021).
Antitumor and Antimicrobial Potential
Certain derivatives, like 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one, have been evaluated for antiasthmatic activity and shown to be potent bronchodilators. This suggests potential therapeutic applications in respiratory conditions, highlighting the importance of further research in this area (Bande et al., 2012).
Compounds like 2,3-disubstituted 4-oxo-3,4,5,6-tetrahydrospiro-(benzo[h]quinazoline-5,1′-cyclopentanes) have been synthesized, showcasing the chemical diversity and potential for creating molecules with varied biological activities. Such research paves the way for discovering new drugs with specific therapeutic effects (Markosyan et al., 2000).
properties
Product Name |
1-cyclohexyl-3-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)thiourea |
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Molecular Formula |
C20H26N4OS |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
1-cyclohexyl-3-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)thiourea |
InChI |
InChI=1S/C20H26N4OS/c25-19-16-13-15(22-20(26)21-14-7-3-1-4-8-14)10-11-17(16)23-18-9-5-2-6-12-24(18)19/h10-11,13-14H,1-9,12H2,(H2,21,22,26) |
InChI Key |
YZLFGCFMGLVPFF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=S)NC2=CC3=C(C=C2)N=C4CCCCCN4C3=O |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2=CC3=C(C=C2)N=C4CCCCCN4C3=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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